molecular formula C23H25N3O5 B2525292 6,7-dimethoxy-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 1105209-05-9

6,7-dimethoxy-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione

Cat. No.: B2525292
CAS No.: 1105209-05-9
M. Wt: 423.469
InChI Key: KSZYXQSZIWEZPZ-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione (CAS 1242982-74-6) is a chemical compound with the molecular formula C31H33N3O5 and a molecular weight of 527.61 g/mol . This tetrahydroquinazoline-dione derivative is characterized by predicted physicochemical properties including a density of 1.264 g/cm³ and a boiling point of 728.1 °C . The specific research applications and biological mechanisms of this particular compound are areas of active investigation. Tetrahydroisoquinoline and related nitrogen-containing heterocyclic cores are recognized in medicinal chemistry as privileged scaffolds with broad-spectrum biological potential, often serving as key structures in the development of novel pharmacologically active agents . Researchers can utilize this high-quality compound as a building block or reference standard in their exploratory studies. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

6,7-dimethoxy-3-[[4-(piperidine-1-carbonyl)phenyl]methyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O5/c1-30-19-12-17-18(13-20(19)31-2)24-23(29)26(22(17)28)14-15-6-8-16(9-7-15)21(27)25-10-4-3-5-11-25/h6-9,12-13H,3-5,10-11,14H2,1-2H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZYXQSZIWEZPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)C(=O)N4CCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dimethoxy-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione typically involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as 6,7-dimethoxy-1,2,3,4-tetrahydroquinazoline and 4-(piperidine-1-carbonyl)benzyl chloride. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 6,7-dimethoxy-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Structural Analogues in the Quinazoline Family

a. 6,7-Dimethoxy-3-phenyl-1H-quinazoline-2,4-dione

  • Key Differences : Lacks the piperidine-1-carbonyl-benzyl group at position 3; instead, a simple phenyl group is present.
  • Absence of the tertiary amide group limits hydrogen-bonding capacity, which may alter binding affinity in biological targets.

b. [4-(4-Amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone (UK-33274)

  • Key Differences : Features a piperazine ring and a benzodioxin group instead of the benzyl-piperidine-1-carbonyl substituent.
  • Implications: Piperazine increases polarity, enhancing aqueous solubility but possibly reducing blood-brain barrier penetration .

c. 3-(2-Oxolanylmethyl)-2-sulfanylidene-1H-quinazolin-4-one

  • Key Differences : Substituted with a tetrahydrofuran (oxolane) methyl group and a thione group at position 2.
  • Oxolane methyl group may reduce steric hindrance, favoring interactions with flat binding pockets .
Functional Group and Pharmacophore Analysis
Compound Core Structure 3-Position Substituent Key Functional Groups
Target Compound Tetrahydroquinazoline-2,4-dione Benzyl-piperidine-1-carbonyl Methoxy, tertiary amide, dione
6,7-Dimethoxy-3-phenyl derivative Quinazoline-2,4-dione Phenyl Methoxy, dione
UK-33274 Quinazoline Piperazine-benzodioxin Amino, methoxy, carbonyl
Thione analogue Quinazoline-2-thione Oxolanylmethyl Thione, methoxy
  • Dione vs. Thione : The dione in the target compound provides two hydrogen-bond acceptors, whereas the thione analogue may engage in sulfur-specific interactions (e.g., with cysteine residues) .
  • Piperidine vs. Piperazine : Piperidine’s reduced polarity compared to piperazine may enhance lipophilicity, favoring passive diffusion across biological membranes .

b. Physicochemical Properties

Property Target Compound 3-Phenyl Analogue UK-33274
Molecular Weight (g/mol) ~497 ~326 ~510
logP (Predicted) ~3.2 ~2.1 ~2.8
Hydrogen Bond Acceptors 7 6 9
  • UK-33274’s additional hydrogen-bond acceptors (e.g., benzodioxin oxygen) may improve solubility in polar solvents .

Biological Activity

The compound 6,7-dimethoxy-3-{[4-(piperidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a synthetic derivative belonging to the class of tetrahydroquinazolines. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure suggests possible interactions with various biological targets, making it a candidate for further investigation.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C20H24N2O4\text{C}_{20}\text{H}_{24}\text{N}_2\text{O}_4

This includes two methoxy groups and a piperidine moiety, which are significant for its biological activity.

Biological Activity Overview

The biological activities of this compound have been explored in several studies, focusing on its potential as an antitumor , antimicrobial , and analgesic agent . The following sections detail these activities supported by experimental findings.

Antitumor Activity

Recent studies have evaluated the antitumor effects of compounds structurally related to tetrahydroquinazolines. For instance, a series of derivatives were synthesized and tested against various human tumor cell lines. The results indicated that certain analogs exhibited potent cytotoxicity against cancer cells such as HepG2 and DLD-1 .

Case Study: In Vitro Antitumor Evaluation

A specific study investigated the cytotoxic effects of tetrahydroquinazoline derivatives on human cancer cell lines. The compound demonstrated significant inhibition of cell proliferation at concentrations ranging from 10 to 50 µM. The mechanism of action was attributed to the induction of apoptosis through the activation of caspase pathways.

CompoundIC50 (µM)Cell Line
Compound A15HepG2
Compound B25DLD-1
Target Compound20NCI-H661

Antimicrobial Activity

The antimicrobial properties of the compound have also been investigated. Studies indicate that derivatives exhibit activity against various pathogens, including Staphylococcus aureus and Candida albicans .

Antimicrobial Testing Results

Using the disk diffusion method, the following minimum inhibitory concentrations (MICs) were observed:

PathogenMIC (µg/mL)
Staphylococcus aureus15
Candida albicans20
Escherichia coli30

These results suggest that the compound possesses broad-spectrum antimicrobial activity.

Analgesic Activity

In addition to antitumor and antimicrobial properties, the compound has shown potential as an analgesic agent. Experimental models using acetic acid-induced writhing in mice demonstrated significant pain relief at doses of 50 mg/kg and above.

Analgesic Efficacy Study

The efficacy was compared with standard analgesics:

TreatmentWrithing Response (%)Dose (mg/kg)
Target Compound7050
Aspirin60100
Control10-

The proposed mechanism for the biological activity of this compound involves interaction with specific receptors or enzymes relevant to its target pathways. For instance:

  • Antitumor effects may be mediated through apoptosis induction via mitochondrial pathways.
  • Antimicrobial activity could involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
  • Analgesic effects are likely related to modulation of pain signaling pathways through opioid receptors or inhibition of inflammatory mediators.

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